molecular formula C9H10N2O5 B030807 3-Nitro-L-tyrosine CAS No. 621-44-3

3-Nitro-L-tyrosine

Cat. No.: B030807
CAS No.: 621-44-3
M. Wt: 226.19 g/mol
InChI Key: FBTSQILOGYXGMD-LURJTMIESA-N
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Mechanism of Action

Target of Action

3-Nitro-L-tyrosine, also known as Nitrotyrosine, primarily targets the Glutathione reductase, mitochondrial in humans . Glutathione reductase is an enzyme that plays a crucial role in maintaining the antioxidant system of the body, which protects cells from damage by reactive oxygen species and free radicals.

Mode of Action

Nitrotyrosine is a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant . The production of ONOO− is capable of oxidizing several lipoproteins and of nitrating tyrosine residues in many proteins .

Biochemical Pathways

The nitration of tyrosine residues to 3-nitro-tyrosine represents an oxidative post-translational modification that disrupts nitric oxide (NO) signaling and skews metabolism towards pro-oxidant processes . The production of ONOO− is capable of oxidizing several lipoproteins and of nitrating tyrosine residues in many proteins . It is difficult to determine the production of ONOO− so, usually nitrotyrosine in proteins are the detectable marker for indirectly detecting ONOO− .

Pharmacokinetics

It is known that free nitrotyrosine undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa) which is excreted in the urine .

Result of Action

Nitrotyrosine serves as a biological marker of proteins modified by nitrogen-free radical species in systemic autoimmunogenic conditions . It is a marker for oxidative damage mediated by peroxynitrite . Nitrotyrosine is associated with VEGF-C expression and lymph node metastasis in breast cancer . Increased level of nitrotyrosine is detected in rheumatoid arthritis, septic shock, and coeliac disease . Nitrotyrosine is also found in numerous other disease-affected tissues, such as the cornea in keratoconus .

Action Environment

The action of this compound is influenced by environmental factors. For example, in many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant . Research shows that nitrotyrosine levels can be reduced by N-acetyl cysteine, which is a precursor to glutathione, one of the body’s primary endogenous antioxidants .

Biochemical Analysis

Biochemical Properties

3-Nitro-L-tyrosine plays a significant role in biochemical reactions. It can inhibit the reactions mediated by the alpha 1-adrenoceptor, thereby suppressing the hemodynamic responses caused by angiotensin II . This interaction indicates that this compound has a significant impact on the regulation of blood pressure and cardiovascular function.

Cellular Effects

The presence of this compound in cells can have profound effects on various cellular processes. It is known to be an oxidant and cytotoxic agent . Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific details of these influences are complex and depend on the context of the cellular environment.

Chemical Reactions Analysis

Nitrotyrosine undergoes various chemical reactions, including:

    Oxidation: Nitrotyrosine can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction of nitrotyrosine can lead to the formation of aminotyrosine.

    Substitution: Nitrotyrosine can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nitrotyrosine has numerous scientific research applications, including:

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTSQILOGYXGMD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863216
Record name 3-Nitro-L-tyrosine
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Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Nitrotyrosine
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CAS No.

621-44-3, 3604-79-3
Record name Nitrotyrosine
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Record name 3-NITRO-L-TYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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